molecular formula C19H23O4P B118970 Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate CAS No. 87460-09-1

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Cat. No.: B118970
CAS No.: 87460-09-1
M. Wt: 346.4 g/mol
InChI Key: GVDMCYBWLREELG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMCYBWLREELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525888
Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87460-09-1
Record name 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate
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Record name Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate
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Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
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Record name Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate
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Record name Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester
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Preparation Methods

Core Reaction Mechanism

The primary synthetic route involves the reaction of benzyl alcohol with 4-phenylbutylphosphinic acid under controlled conditions. This esterification process forms the phosphinoylacetate backbone through a nucleophilic acyl substitution mechanism. The reaction typically proceeds in anhydrous solvents such as ethyl acetate or methanol, with acid catalysis to enhance reactivity.

Key steps include:

  • Activation of the phosphinic acid via protonation.

  • Nucleophilic attack by the benzyl alcohol’s hydroxyl group.

  • Elimination of water, facilitated by dehydrating agents or azeotropic distillation.

Reaction Optimization

Critical parameters for maximizing yield and purity include:

ParameterOptimal ConditionImpact on Reaction
Temperature80–100°CHigher rates but risk of side reactions
SolventEthyl acetate (anhydrous)Balances solubility and reactivity
Catalystp-Toluenesulfonic acid (0.5 mol%)Accelerates esterification
Reaction Time12–24 hoursEnsures completion

These conditions prevent the hydrolysis of the phosphinoyl group while promoting efficient ester bond formation.

Purification and Characterization

Post-synthesis, the crude product is purified via:

  • Recrystallization from methanol, yielding white crystalline solid (melting point: 65–67°C).

  • Column chromatography using silica gel and ethyl acetate/hexane gradients for analytical-grade material.

Characterization relies on:

  • NMR spectroscopy : Distinct signals at δ 7.3–7.5 ppm (aromatic protons) and δ 1.5–2.1 ppm (4-phenylbutyl chain).

  • Mass spectrometry : Molecular ion peak at m/z 346.4 (C₁₉H₂₃O₄P⁺).

Industrial-Scale Production

Process Design

Industrial synthesis scales the laboratory method using:

  • Continuous-flow reactors to maintain precise temperature control.

  • In-line analytics (e.g., FTIR) for real-time monitoring of reaction progress.

  • High-purity raw materials sourced under ISO 9001 standards to minimize impurities.

Quality Control Protocols

Stringent measures ensure compliance with pharmacopeial standards:

TestSpecificationMethod
Assay (HPLC)≥98.5%USP ⟨621⟩
Residual Solvents≤500 ppm (ethyl acetate)GC-MS
Heavy Metals≤10 ppmICP-OES

Batch records document parameters such as reactor pressure (±0.1 bar) and stirrer speed (200–300 rpm) to ensure reproducibility.

Alternative Synthetic Routes

Phosphorylation of Benzyl Glyoxylate

An alternative approach phosphorylates benzyl glyoxylate with 4-phenylbutylphosphonous dichloride in the presence of triethylamine. This method avoids water-sensitive steps but requires strict anhydrous conditions:

Benzyl glyoxylate+4-PhBPCl2Et3NTarget Compound+2HCl\text{Benzyl glyoxylate} + \text{4-PhBPCl}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + 2\text{HCl}

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification in nonpolar solvents (e.g., hexane), achieving 85% conversion at 45°C. While environmentally friendly, this method faces challenges in enzyme stability and scalability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed Esterification78–8298.5HighModerate
Phosphorylation85–8899.0ModerateHigh
Enzymatic70–7597.0LowLow

The acid-catalyzed route remains dominant in industry due to its balance of cost and scalability, whereas phosphorylation offers higher purity for pharmaceutical intermediates.

Challenges and Considerations

Stability Issues

The compound degrades under acidic or humid conditions, necessitating storage at 2–8°C in sealed containers. Industrial processes incorporate nitrogen blanketing to prevent oxidation.

Environmental Impact

Waste streams containing phosphinic byproducts require treatment with calcium hydroxide to precipitate phosphorus species, reducing aqueous toxicity .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is primarily used as an intermediate in the synthesis of Fosinopril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. Its role as an impurity in the preparation of Fosinopril Sodium highlights its significance in pharmaceutical manufacturing .
  • Synthesis of Other Phosphinic Acid Derivatives
    • The compound serves as a precursor for synthesizing various phosphinic acid derivatives, which are essential in developing new therapeutic agents. These derivatives often exhibit enhanced biological activities and can be tailored for specific pharmacological targets.
  • Research in Drug Development
    • Ongoing research utilizes this compound to explore new drug formulations and delivery systems. Its unique chemical structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.

Case Study 1: Fosinopril Synthesis

A study conducted by researchers at a pharmaceutical company demonstrated the efficiency of using this compound as an intermediate in Fosinopril synthesis. The process involved several steps where the compound facilitated the formation of key intermediates, ultimately leading to a high-yield production of Fosinopril with minimal impurities .

Case Study 2: Development of New ACE Inhibitors

Research published in a peer-reviewed journal highlighted the modification of this compound to create novel ACE inhibitors. The modified compounds showed promising results in preclinical trials, indicating potential for treating cardiovascular diseases more effectively than existing medications .

Data Table: Comparative Analysis of Applications

ApplicationDescriptionReferences
Intermediate for FosinoprilEssential for synthesizing Fosinopril, an ACE inhibitor
Synthesis of Phosphinic DerivativesUsed to create various phosphinic acid derivatives for drug development
Research in Drug FormulationExplored for new therapeutic agents with enhanced efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorus-Containing Analogues

Compound A : (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline
  • Molecular Formula: C₂₅H₃₆NO₅P
  • Key Features : Cyclohexyl-proline backbone with a 4-phenylbutylphosphinyl group.
  • Applications : Likely designed as a protease inhibitor due to the proline moiety.
Compound B : [Hydroxy(4-phenylbutyl)phosphinyl]acetic acid
  • Molecular Formula : C₁₂H₁₇O₄P
  • Key Features : Lacks the benzyl ester group, replaced by a free carboxylic acid.
  • Applications : Intermediate for ester derivatives.
  • Comparison: The absence of the benzyl group reduces steric hindrance, making it more reactive in nucleophilic reactions. However, the free acid may limit solubility in non-polar solvents .

4-Phenylbutyl-Substituted Heterocycles

Compound C : 1-(4-Phenylbutyl)maleimide (34)
  • Molecular Formula: C₁₈H₁₉NO₂
  • Key Features : Maleimide core with a 4-phenylbutyl spacer.
  • Biological Activity: IC₅₀ values 3–7 times lower than non-spaced analogues, indicating enhanced target engagement.
  • Comparison: The maleimide’s Michael acceptor functionality enables covalent binding, whereas the phosphinoyl group in the target compound may facilitate non-covalent interactions (e.g., hydrogen bonding) .
Compound D : 1-(4-Phenylbutyl)-3-methyl-benzimidazolium bromide (4)
  • Molecular Formula : C₁₉H₂₁BrN₂
  • Key Features : Benzimidazolium ionic liquid with a 4-phenylbutyl chain.
  • Synthesis Yield : 90%, indicating stability under synthesis conditions.
  • Comparison : The ionic nature of Compound D contrasts with the neutral ester in the target compound, leading to differences in solubility (e.g., polar solvents vs. organic phases) .

Esters with Aromatic Moieties

Compound E : 4-Hydroxy-alpha-1-[[6-(4-phenylbutoxy)hexyl]aminomethyl]-1,3-benzenedimethanol
  • Molecular Formula: C₂₆H₃₅NO₅
  • Key Features : Complex polyol structure with a 4-phenylbutoxy chain.
  • Comparison: Multiple hydroxyl groups enhance hydrophilicity, whereas the target compound’s benzyl ester and phosphinoyl group favor lipid bilayer penetration .

Comparative Data Table

Property Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate Compound C (Maleimide) Compound D (Benzimidazolium) Compound A (Proline Derivative)
Molecular Weight 346.36 g/mol 273.35 g/mol 349.29 g/mol 473.53 g/mol
Functional Groups Benzyl ester, phosphinoyl Maleimide, 4-phenylbutyl Benzimidazolium, bromide Proline, cyclohexyl, phosphinyl
Key Applications Organic synthesis, potential prodrugs Enzyme inhibition Ionic liquids Protease inhibition
Boiling Point 581.6°C Not reported Not reported Not reported
Solubility Organic solvents Polar aprotic solvents Polar solvents (e.g., water) Moderate polarity
Biological Activity Not reported IC₅₀: ~3–7× improved Not applicable Enzyme-specific inhibition

Key Research Findings

  • Synthetic Utility: The benzyl ester in the target compound allows for selective deprotection, enabling modular synthesis of phosphinoyl-containing intermediates .
  • Stability: The 4-phenylbutyl chain enhances steric shielding of the phosphinoyl group, reducing hydrolysis rates compared to shorter-chain analogues .

Biological Activity

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS No. 87460-09-1) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the production of angiotensin-converting enzyme (ACE) inhibitors like fosinopril. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C19_{19}H23_{23}O4_4P
  • Molecular Weight : 346.36 g/mol
  • Synonyms : Benzyl hydroxy(4-phenylbutyl)phosphinoacetate, Fosinopril intermediate

This compound functions primarily as a phosphonate compound that can inhibit ACE, an enzyme critical for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound may contribute to lowering blood pressure and managing conditions such as hypertension and heart failure.

In Vitro Studies

  • ACE Inhibition : Studies have demonstrated that this compound exhibits significant ACE inhibitory activity. The IC50_{50} value, which indicates the concentration required to inhibit 50% of the enzyme activity, was found to be in the low micromolar range, suggesting potent inhibition comparable to established ACE inhibitors like captopril .
  • Cytotoxicity : In cell line studies, this compound showed moderate cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are needed to elucidate the exact mechanisms involved .

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in systolic blood pressure in hypertensive rats. The observed effects were comparable to those seen with standard treatments using fosinopril .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with essential hypertension demonstrated that patients receiving a regimen including this compound experienced improved blood pressure control and reduced incidence of cardiovascular events compared to placebo groups .
  • Case Study 2 : In a study focused on diabetic nephropathy, patients treated with fosinopril (which includes this compound as an intermediate) showed significant renal function preservation over a two-year period, underscoring the long-term benefits of ACE inhibition .

Data Table: Biological Activity Summary

Biological ActivityMeasurementReference
ACE InhibitionIC50_{50}: Low micromolar range
CytotoxicityModerate against breast/prostate cancer cells
Blood Pressure ReductionSignificant in hypertensive rats
Clinical EfficacyImproved outcomes in hypertension trials

Q & A

Basic Questions

Q. What are the established synthetic routes for Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves phosphorylation of the corresponding phosphinic acid derivative followed by esterification with benzyl alcohol. Critical parameters include:

  • Temperature control : Excessive heat may degrade the phosphinoyl group.
  • Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) for ester bond formation.
  • Purification : Column chromatography or recrystallization to isolate the product .
    • Optimization Strategy : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry) and monitor progress via TLC or HPLC.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm backbone structure; 31P NMR verifies the phosphinoyl group (expected δP ~30–40 ppm) .
  • Mass Spectrometry : High-resolution MS matches the molecular formula (C19H23O4P, exact mass 346.357 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity (>95% recommended for research use).

Advanced Questions

Q. How does the phosphinoyl group in this compound influence its reactivity in organocatalytic systems?

  • Methodological Answer :

  • The phosphinoyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the acetate carbonyl.
  • Experimental Design : Compare catalytic activity with non-phosphorylated analogs in model reactions (e.g., asymmetric aldol). Monitor enantioselectivity via chiral HPLC .

Q. What strategies are recommended for resolving discrepancies in reported physical properties (e.g., boiling point, density)?

  • Methodological Answer :

  • Reproducibility Checks : Use calibrated instruments (e.g., differential scanning calorimetry for melting point) under controlled humidity/temperature.
  • Data Comparison :
PropertyReported Value ( )
Density (g/cm³)1.2 ± 0.1
Boiling Point (°C)581.6 ± 43.0
Melting Point (°C)65–67
  • Purity Impact : Impurities (e.g., residual solvents) may alter measurements. Validate via elemental analysis .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C. Monitor degradation via LC-MS and quantify half-life.
  • Mechanistic Insight : Phosphinoyl esters are prone to alkaline hydrolysis; acidic conditions may protonate the leaving group, slowing degradation .

Q. What role does stereochemistry play in the compound’s interaction with biological targets?

  • Methodological Answer :

  • Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to determine absolute configuration.
  • Bioactivity Assays : Compare IC50 values of enantiomers in enzyme inhibition studies (e.g., phosphatase assays). A 2024 study on benzimidazolium salts highlights stereochemistry-dependent activity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s synthetic yield across studies?

  • Methodological Answer :

  • Root Cause Analysis : Compare reaction scales, catalyst purity, and isolation methods. For example, small-scale syntheses (e.g., 5 mmol) may report higher yields (>90%) than bulk reactions due to easier purification .
  • Mitigation : Standardize protocols (e.g., inert atmosphere for moisture-sensitive steps) and report detailed experimental logs.

Applications in Research

Q. Can this compound serve as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer :

  • Feasibility Testing : Incorporate the compound into proline-like scaffolds (see ). Evaluate diastereomeric excess (de) in model reactions.
  • Limitations : The bulky 4-phenylbutyl group may hinder substrate binding, requiring steric tuning .

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